molecular formula C12H14ClNO3 B12705699 3-Chloro-N-vanillylcrotonamide CAS No. 101030-70-0

3-Chloro-N-vanillylcrotonamide

Cat. No.: B12705699
CAS No.: 101030-70-0
M. Wt: 255.70 g/mol
InChI Key: ZZMHVRRVQFYAEQ-YVMONPNESA-N
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Description

3-Chloro-N-vanillylcrotonamide is a chemical compound with the molecular formula C12-H14-Cl-N-O3 and a molecular weight of 255.72 g/mol It is known for its unique structure, which includes a vanillyl group and a crotonamide moiety

Preparation Methods

The synthesis of 3-Chloro-N-vanillylcrotonamide can be achieved through several synthetic routes. One common method involves the reaction of vanillin with crotonic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve continuous flow synthesis to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-N-vanillylcrotonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Chloro-N-vanillylcrotonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

3-Chloro-N-vanillylcrotonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the vanillyl and crotonamide moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

101030-70-0

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

(Z)-3-chloro-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide

InChI

InChI=1S/C12H14ClNO3/c1-8(13)5-12(16)14-7-9-3-4-10(15)11(6-9)17-2/h3-6,15H,7H2,1-2H3,(H,14,16)/b8-5-

InChI Key

ZZMHVRRVQFYAEQ-YVMONPNESA-N

Isomeric SMILES

C/C(=C/C(=O)NCC1=CC(=C(C=C1)O)OC)/Cl

Canonical SMILES

CC(=CC(=O)NCC1=CC(=C(C=C1)O)OC)Cl

Origin of Product

United States

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